molecular formula C9H6FNO B11921724 4-Fluoro-8-hydroxyquinoline

4-Fluoro-8-hydroxyquinoline

Katalognummer: B11921724
Molekulargewicht: 163.15 g/mol
InChI-Schlüssel: HKIJCTJZTQWLCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-8-hydroxyquinoline is a fluorinated derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-8-hydroxyquinoline typically involves the fluorination of 8-hydroxyquinoline. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-8-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Fluoro-8-hydroxyquinoline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Fluoro-8-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluoro-8-hydroxyquinoline is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C9H6FNO

Molekulargewicht

163.15 g/mol

IUPAC-Name

4-fluoroquinolin-8-ol

InChI

InChI=1S/C9H6FNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H

InChI-Schlüssel

HKIJCTJZTQWLCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C(=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.